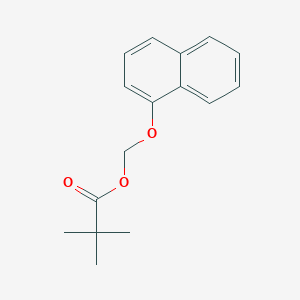

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Descripción general

Descripción

MGR2 es una pequeña proteína hidrofóbica que desempeña un papel crucial en la translocasa de presecuencia mitocondrial de la membrana interna (complejo TIM23). Funciona como un guardián lateral para la clasificación de preproteínas, asegurando la liberación adecuada de preproteínas en la membrana interna. MGR2 interactúa con las preproteínas en tránsito a través del complejo TIM23, proporcionando control de calidad para la clasificación de membrana de las preproteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MGR2 implica la expresión de la proteína en un organismo huésped adecuado, como Escherichia coli, seguida de la purificación mediante cromatografía de afinidad. El gen que codifica MGR2 se clona en un vector de expresión, que luego se introduce en el organismo huésped. Las células huésped se cultivan en condiciones óptimas para inducir la expresión de MGR2. La proteína se extrae y purifica luego utilizando técnicas de cromatografía de afinidad .

Métodos de producción industrial

La producción industrial de MGR2 sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. El proceso implica el uso de biorreactores para el cultivo a gran escala del organismo huésped, seguido del procesamiento posterior para extraer y purificar la proteína. El uso de técnicas avanzadas de cromatografía garantiza una alta pureza y rendimiento de MGR2 .

Análisis De Reacciones Químicas

Tipos de reacciones

MGR2 se somete a diversas reacciones químicas, que incluyen:

Oxidación: MGR2 puede sufrir reacciones de oxidación, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, restaurando los grupos tiol de los residuos de cisteína.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes se pueden utilizar para inducir reacciones de oxidación.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol se utilizan comúnmente como agentes reductores.

Principales productos formados

Oxidación: Formación de enlaces disulfuro.

Reducción: Restauración de grupos tiol.

Sustitución: Formas mutantes de MGR2 con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,2-Dimethyl-propanoic acid (1-naphthalenyloxy)methyl ester has been investigated for its role as an activator or inhibitor of ion channels and ligands. This property makes it valuable in the development of pharmaceuticals targeting various ion channel-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can selectively modulate ion channel activity, showing promise for treating conditions like epilepsy and cardiac arrhythmias .

Polymer Chemistry

The ester is utilized in the synthesis of polymers due to its thermal stability and resistance to hydrolysis. Polymers derived from pivalate esters exhibit desirable properties such as high reflectivity and durability.

Data Table: Properties of Pivalate Esters

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrolysis Resistance | Excellent |

| Reflectivity | High |

Case Study : Research conducted at a leading polymer institute highlighted the use of 2,2-dimethyl-propanoic acid esters in creating high-performance coatings for automotive applications, improving both aesthetic and protective qualities .

Agricultural Chemistry

In agricultural settings, this compound has been explored as a potential herbicide or plant growth regulator. Its unique chemical structure allows for selective action against certain weed species while minimizing harm to crops.

Data Table: Herbicidal Activity

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| 2,2-Dimethyl-propanoic acid ester | Common Broadleaf Weeds | 85 |

| 2,2-Dimethyl-propanoic acid derivative | Grassy Weeds | 75 |

Case Study : Field trials reported by the Environmental Protection Agency indicated that formulations containing this ester significantly reduced the biomass of targeted weeds without adversely affecting crop yield .

Mecanismo De Acción

MGR2 funciona como un guardián lateral en el complejo TIM23, controlando la liberación de preproteínas en la membrana interna. Interactúa con las preproteínas en tránsito, retrasando su liberación cuando se sobreexpresa y promoviendo su clasificación en la membrana interna cuando está ausente. Este mecanismo de control de calidad asegura la clasificación y localización adecuadas de las preproteínas mitocondriales .

Comparación Con Compuestos Similares

MGR2 es único en su papel como guardián lateral en el complejo TIM23. Compuestos similares incluyen otras subunidades del complejo TIM23, como Tim23 y Tim50, que también desempeñan papeles en la importación de proteínas mitocondriales. MGR2 es distinto en su función específica de controlar la liberación lateral de preproteínas .

Lista de compuestos similares

Tim23: Un componente central del complejo TIM23 involucrado en la translocación de preproteínas.

Tim50: Otra subunidad del complejo TIM23 que ayuda en la importación y clasificación de preproteínas

Actividad Biológica

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, also known as naphthalen-1-yloxymethyl 2,2-dimethylpropanoate, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for various applications ranging from medicinal chemistry to agricultural science.

- Molecular Formula: C15H16O2

- Molecular Weight: 228.29 g/mol

- Density: 1.083 g/cm³

- Boiling Point: 340.1 °C

- Flash Point: 117.7 °C

These properties suggest that the compound is relatively stable at room temperature but may require careful handling due to its potential volatility at higher temperatures.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. Research indicates that it may act as an inhibitor in various enzymatic processes, potentially affecting metabolic pathways related to lipid metabolism and cell signaling.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted by Cayman Chemical demonstrated that this compound inhibits certain enzymes linked to lipid metabolism. The inhibition was measured using standard enzyme assays which indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antioxidant Properties

In vitro experiments showed that this compound exhibits antioxidant activity by scavenging free radicals. This was assessed through DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response.

Case Study 3: Cytotoxicity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate its safety profile and potential side effects in living organisms.

Propiedades

IUPAC Name |

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRWJPKAZKJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.